molecular formula C14H11BrFNO2 B3341692 N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide CAS No. 1039869-80-1

N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide

Cat. No. B3341692
CAS RN: 1039869-80-1
M. Wt: 324.14 g/mol
InChI Key: XNXQPFWOPGOCBA-UHFFFAOYSA-N
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Description

N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide, also known as BFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BFB is a member of the benzamide family of compounds, which are known for their various biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The exact mechanism of action of N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II and HDACs. Topoisomerase II is an enzyme that plays a critical role in DNA replication and repair, and HDACs are enzymes that regulate gene expression by modifying histone proteins. By inhibiting these enzymes, N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide may disrupt the normal functioning of cancer cells and induce cell death.
Biochemical and Physiological Effects:
N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion. Apoptosis is a process of programmed cell death that is essential for the normal functioning of cells, and its dysregulation is a hallmark of cancer. Cell cycle arrest refers to the temporary halt of the cell cycle at a specific phase, and it is often induced by DNA damage or other cellular stressors. Inhibition of cell migration and invasion is important for preventing the spread of cancer cells to other parts of the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide is its high potency against cancer cells, which makes it a promising candidate for the development of new anticancer drugs. N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide is also relatively easy to synthesize, and its purity can be confirmed by various analytical techniques. However, there are also some limitations to using N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide in lab experiments. For example, N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide may have off-target effects on other enzymes or proteins, which could complicate the interpretation of experimental results. Additionally, N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide may have limited solubility in aqueous solutions, which could affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide. One area of interest is the development of N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide derivatives that have improved potency and selectivity against cancer cells. Another area of interest is the elucidation of the exact mechanism of action of N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide in animal models, which could inform the design of future clinical trials. Overall, N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide is a promising compound that has the potential to advance our understanding of cancer biology and lead to the development of new cancer therapies.

Scientific Research Applications

N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide has been shown to have potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and inflammation. Several studies have reported that N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines, such as IL-6 and TNF-α, in macrophages.

properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c1-19-11-5-2-9(3-6-11)14(18)17-13-7-4-10(16)8-12(13)15/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXQPFWOPGOCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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